molecular formula C7H6INO2 B1291546 2-Amino-4-iodobenzoic acid CAS No. 20776-54-9

2-Amino-4-iodobenzoic acid

Cat. No. B1291546
CAS RN: 20776-54-9
M. Wt: 263.03 g/mol
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N
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Patent
US07855292B2

Procedure details

4-Iodo-2-nitro-benzoic acid (20 g, 68 mmol, 1.0 equiv.) was dissolved in 200 mL of EtOAc and then SnCl2.2H2O (46 g, 204 mmol, 3.0 equiv.) was added in three portions. The reaction mixture was stirred at rt for 16 h. Satd. aq. NaHCO3 was carefully added to adjust the mixture to pH=9. The precipitated solid was removed by filtration through diatomaceous earth, washing with water. The aqueous layer in the filtrate was separated and acidified with conc. HCl to pH=2. The precipitated solid was collected by filtration and dried to afford the title compound as white solid (19 g, 68 mmol, 100%). 1H NMR (400 MHz, CD3OD): 1H NMR (500 MHz, CDCl3): 7.56 (d, J=8.5, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5, 1H), 5.71 (br s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1.O.O.Cl[Sn]Cl.C([O-])(O)=O.[Na+]>CCOC(C)=O>[NH2:11][C:4]1[CH:3]=[C:2]([I:1])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The aqueous layer in the filtrate was separated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.